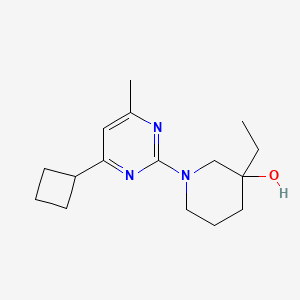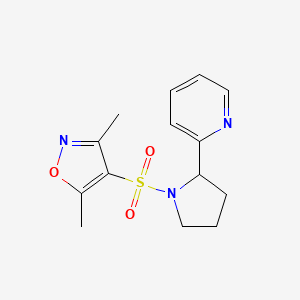![molecular formula C17H19N3O5 B5349270 diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B5349270.png)
diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate is a complex organic compound that features a pyrazole ring and an isophthalate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with diethyl isophthalate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, potentially inhibiting their activity. The ester groups may also play a role in the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 5-aminoisophthalate: Similar structure but lacks the pyrazole ring.
1-Methyl-1H-pyrazole-5-carboxylic acid: Contains the pyrazole ring but lacks the isophthalate ester groups.
Diethyl isophthalate: Contains the isophthalate ester groups but lacks the pyrazole ring.
Uniqueness
This combination allows for versatile reactivity and the possibility of forming various derivatives with tailored properties .
Propiedades
IUPAC Name |
diethyl 5-[(2-methylpyrazole-3-carbonyl)amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-4-24-16(22)11-8-12(17(23)25-5-2)10-13(9-11)19-15(21)14-6-7-18-20(14)3/h6-10H,4-5H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJABULQFQTYHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=NN2C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-3-methyl-2-furamide](/img/structure/B5349199.png)

![N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5349210.png)
![2-(5-carboxy-2-methoxybenzyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5349217.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5349224.png)
![2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5349226.png)
![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5349253.png)

![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5349262.png)
![7-(3-chlorophenyl)-4-[(2-methylpyrimidin-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5349281.png)
![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}cyclopentanecarboxamide](/img/structure/B5349286.png)
![N-(3-phenylpropyl)-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5349295.png)
![4-[4-(2-methoxy-1-methylethyl)-1-piperidinyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5349302.png)
![N,3-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5349309.png)
